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Introduction
Carbon monoxide (CO) is increasingly recognized as a crucial gasotransmitter with significant

therapeutic potential in various physiological and pathological processes, including

inflammation, apoptosis, and vasodilation. Carbon Monoxide-Releasing Molecules (CORMs)

are compounds designed to deliver CO in a controlled manner to biological systems. The

development and characterization of these CORMs necessitate a reliable method to quantify

their CO release kinetics. The myoglobin assay is a widely adopted, straightforward, and cost-

effective spectrophotometric method for this purpose.

This document provides a detailed application note and protocol for utilizing the myoglobin

assay to determine the rate and amount of CO released from both thermally-activated and

light-activated (photoCORMs) compounds.

Principle of the Assay
The myoglobin assay is based on the strong affinity of CO for the ferrous heme iron of

deoxymyoglobin (deoxy-Mb), forming the stable complex carboxymyoglobin (MbCO).[1] The

conversion of deoxy-Mb to MbCO is monitored spectrophotometrically by characteristic

changes in the visible spectrum. Deoxy-Mb exhibits a single prominent Q-band absorption
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peak at approximately 557 nm. Upon binding CO, this peak decreases, and two new peaks

corresponding to MbCO appear at around 540 nm and 577 nm.[2][3] By monitoring the

increase in absorbance at 540 nm over time, the kinetics of CO release from a CORM can be

determined.[4]

Key Applications
Determination of the half-life (t½) of CO release from thermally-activated CORMs.

Quantification of the total moles of CO released per mole of CORM.

Measurement of the quantum yield (Φ) of CO release from photoCORMs upon irradiation

with light of a specific wavelength.

Screening of novel CORM candidates for desired CO release profiles.

Quality control of CORM batches.

Data Presentation
The quantitative data obtained from the myoglobin assay can be summarized for comparative

analysis. Below are examples of how to structure this data for different types of CORMs.

Table 1: CO Release Kinetics of Thermally-Activated
CORMs
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CORM
Solvent/B
uffer

Temperat
ure (°C)

pH
Half-life
(t½) (min)

Moles of
CO
Released
per Mole
of CORM

Referenc
e

CORM-2
DMSO/PB

S
37 7.4 ~1 ~0.7 [5]

CORM-3
Human

Plasma
37 7.4 ~3.6 ~1

CORM-A1 PBS
Room

Temp
7.4 21

Not

Specified

CORM-A1 PBS
Room

Temp
5.5 2.5

Not

Specified

CORM-401 PBS
Not

Specified
7.4 0.8 3.2

Table 2: CO Release Properties of Photo-Activated
CORMs (photoCORMs)
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photoCOR
M

Solvent/Buf
fer

Irradiation
Wavelength
(nm)

Quantum
Yield (Φ)

Moles of
CO
Released
per Mole of
CORM

Reference

Manganese-

based

Dendrimer

PBS/DMSO 410 ~3 x 10⁻³
~2 per CORM

unit

[FeFe]-

hydrogenase

derivative

Not Specified 390 Not Specified All 6 COs

Ruthenium(II)

Bipyridine

Complex

Acetonitrile 365 Not Specified Not Specified

Mn₂(CO)₁₀

(with

photosensitiz

er)

DMA 635 0.006 ~5.3

Experimental Protocols
Materials and Reagents

Horse skeletal muscle myoglobin (Sigma-Aldrich, M0630 or equivalent)

Sodium dithionite (Na₂S₂O₄)

Phosphate buffered saline (PBS), pH 7.4

The Carbon Monoxide-Releasing Molecule (CORM) to be tested

Dimethyl sulfoxide (DMSO), if required for CORM dissolution

Distilled or deionized water

Nitrogen or Argon gas
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Spectrophotometer (UV-Vis)

Cuvettes (1 cm path length, quartz or glass)

Septa-sealed cuvettes for anaerobic conditions

Light source for photoCORMs (e.g., LED, laser, or filtered lamp with specific wavelength

output)

Reagent Preparation
PBS Buffer (100 mM, pH 7.4): Prepare a stock solution of PBS and adjust the pH to 7.4.

Myoglobin Stock Solution (~100 µM): Dissolve an appropriate amount of myoglobin in PBS

to obtain a concentration of approximately 100 µM. The exact concentration can be

determined spectrophotometrically after conversion to MbCO (ε₅₄₀ = 15.4 mM⁻¹ cm⁻¹).

Sodium Dithionite Solution (~10 mg/mL): Prepare fresh just before use by dissolving sodium

dithionite in deionized water. This solution is highly oxygen-sensitive and should be used

immediately.

CORM Stock Solution: Prepare a stock solution of the CORM in an appropriate solvent (e.g.,

DMSO or PBS) at a concentration that is typically 10-100 times higher than the final desired

concentration in the assay.

Experimental Workflow Diagram
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Caption: Workflow for the myoglobin assay to determine CO release kinetics.
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Detailed Protocol for Thermally-Activated CORMs
Pipette 2.5 mL of the myoglobin stock solution into a 1 cm path length cuvette.

Seal the cuvette with a septum and purge with nitrogen or argon gas for 10-15 minutes to

remove dissolved oxygen.

Inject a small volume (e.g., 10-20 µL) of the freshly prepared sodium dithionite solution into

the cuvette to reduce the myoglobin to deoxymyoglobin. The solution should change color

from reddish-brown to a more purplish-red.

Gently mix the solution by inverting the cuvette and record the UV-Vis spectrum from 400 to

700 nm. This will serve as the baseline spectrum for deoxymyoglobin, with a characteristic

peak around 557 nm.

Initiate the reaction by injecting a small volume of the CORM stock solution into the cuvette.

The final concentration of the CORM should be such that the released CO does not saturate

the myoglobin. A molar excess of myoglobin to the maximum potential CO released is

recommended.

Immediately begin recording UV-Vis spectra at regular time intervals (e.g., every 30 seconds

or 1 minute) for a duration sufficient to observe the complete reaction (i.e., until no further

spectral changes are observed).

Monitor the decrease in the absorbance at ~557 nm and the increase in absorbance at ~540

nm and ~577 nm.

Protocol for Photo-Activated CORMs (photoCORMs)
The protocol for photoCORMs is similar to that for thermally-activated CORMs, with the

addition of a light irradiation step.

Follow steps 1-4 of the protocol for thermally-activated CORMs.

After obtaining the baseline deoxymyoglobin spectrum, place the cuvette in a holder that

allows for irradiation with a light source of the desired wavelength.

Inject the photoCORM stock solution into the cuvette.
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Begin irradiating the sample and simultaneously start recording spectra at regular intervals.

For experiments determining quantum yield, the light intensity must be known.

Continue irradiation and spectral acquisition until the CO release is complete.

Data Analysis
Calculate the concentration of MbCO formed: The concentration of carboxymyoglobin

([MbCO]) at each time point can be calculated using the Beer-Lambert law:

A = εbc

Where:

A is the absorbance at 540 nm.

ε is the molar extinction coefficient of MbCO at 540 nm (15.4 mM⁻¹ cm⁻¹).

b is the path length of the cuvette (typically 1 cm).

c is the concentration of MbCO.

Determine the half-life (t½) of CO release: Plot the concentration of MbCO formed or the

absorbance at 540 nm against time. For a first-order release kinetics, the data can be fitted

to a single exponential equation to determine the rate constant (k), from which the half-life

can be calculated (t½ = 0.693/k).

Calculate the moles of CO released per mole of CORM: The total amount of CO released is

determined from the maximum concentration of MbCO formed at the plateau of the reaction.

Signaling Pathway and Reaction Diagram
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Caption: Reaction scheme of CO release from a CORM and its detection by deoxymyoglobin.

Considerations and Troubleshooting
Influence of Sodium Dithionite: It is crucial to be aware that sodium dithionite can itself

induce or accelerate CO release from certain classes of CORMs, particularly some

ruthenium-based compounds like CORM-2 and CORM-3. This can lead to an overestimation

of the CO release rate. Control experiments in the absence of myoglobin but in the presence

of dithionite should be performed to assess this effect.

Anaerobic Conditions: Maintaining strict anaerobic conditions is essential to prevent the

oxidation of deoxymyoglobin to metmyoglobin (Fe³⁺), which does not bind CO.

CORM Solubility: If the CORM is not soluble in aqueous buffer, a co-solvent like DMSO may

be used. However, the final concentration of the co-solvent should be kept low (typically

<1%) as it may affect the myoglobin structure or the CORM stability.

Spectral Overlap: For highly colored CORMs, there may be spectral interference with the

myoglobin absorbance peaks. In such cases, spectral deconvolution or measurement at

isosbestic points may be necessary.
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Light Scattering: Insoluble CORMs or their decomposition products can cause light

scattering, leading to a rising baseline in the spectra. Centrifugation or filtration of the

solution after the reaction may be required for accurate endpoint measurements.

By following these detailed protocols and considering the potential pitfalls, researchers can

reliably employ the myoglobin assay to obtain accurate and reproducible data on the CO

release kinetics of novel CORMs, facilitating the development of new therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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